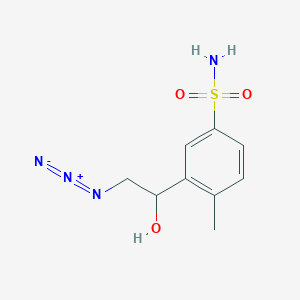
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an azido group, a hydroxyethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of 4-methylbenzene, followed by the introduction of the azido and hydroxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems to control temperature, pressure, and reaction time is crucial to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The azido group can participate in click chemistry reactions, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Azido-1-hydroxyethyl)-4-methoxybenzenesulfonamide
- ®-7-(2-Azido-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3H)-one
Uniqueness
3-(2-Azido-1-hydroxyethyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different reactivity profiles and applications in various fields.
Properties
CAS No. |
189814-61-7 |
|---|---|
Molecular Formula |
C9H12N4O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
3-(2-azido-1-hydroxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12N4O3S/c1-6-2-3-7(17(11,15)16)4-8(6)9(14)5-12-13-10/h2-4,9,14H,5H2,1H3,(H2,11,15,16) |
InChI Key |
OWWLVLPVNGJVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)C(CN=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















